molecular formula C12H21NO3 B2768595 Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate CAS No. 2193059-07-1

Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate

Cat. No.: B2768595
CAS No.: 2193059-07-1
M. Wt: 227.304
InChI Key: UTNBCASXGPLGIR-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate (CAS: 1434141-90-8, C₁₁H₁₉NO₃) is a carbamate-protected amine featuring a 3-oxocyclobutane ring substituted with two methyl groups at the 2-position. This compound serves as a key intermediate in pharmaceutical synthesis, leveraging the tert-butyl carbamate (Boc) group for amine protection and the strained cyclobutane ring for unique reactivity .

Properties

IUPAC Name

tert-butyl N-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8H,6-7H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNBCASXGPLGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural Features and Ring Size Variations

Compound Name (CAS) Ring Size Substituents Key Functional Groups Molecular Formula
tert-Butyl N-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate (1434141-90-8) Cyclobutane 2,2-dimethyl, 3-oxo Boc, ketone C₁₁H₁₉NO₃
tert-Butyl (3-oxocyclopentyl)carbamate (167298-40-0) Cyclopentane 3-oxo Boc, ketone C₁₀H₁₇NO₃
tert-Butyl (3-oxocyclohexyl)carbamate (885280-38-6) Cyclohexane 3-oxo Boc, ketone C₁₁H₁₉NO₃
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (154737-89-0) Cyclopentane 3-hydroxy (cis) Boc, alcohol C₁₀H₁₉NO₃

Key Observations :

  • Ring Strain : The cyclobutane ring in the target compound introduces significant strain, enhancing reactivity in ring-opening reactions compared to larger cyclopentane/cyclohexane analogs .
  • Functional Groups: The 3-oxo group enables keto-enol tautomerism, while hydroxy-substituted analogs (e.g., 154737-89-0) participate in hydrogen bonding, affecting solubility and crystallization .

Physicochemical Properties

Property This compound tert-Butyl (3-oxocyclopentyl)carbamate tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
Molecular Weight (g/mol) 213.27 199.24 201.26
logP (Predicted) ~1.8 (hydrophobic due to dimethyl) ~1.2 ~0.9 (hydrophilic due to -OH)
Melting Point Not reported (inferred >100°C) 131–133°C (similar Boc analogs) Not reported (likely lower due to -OH)

Key Findings :

  • The dimethyl groups in the target compound increase hydrophobicity (logP ~1.8), favoring organic-phase reactions, while hydroxy-substituted analogs exhibit higher solubility in polar solvents .
  • Cyclopentane/cyclohexane analogs generally show higher thermal stability due to reduced ring strain compared to cyclobutane derivatives .

Reactivity Differences :

  • The strained cyclobutane ring in the target compound undergoes faster [2+2] cycloadditions compared to larger rings .
  • Hydroxy groups in analogs like 154737-89-0 enable oxidation to ketones or participation in glycosylation reactions, whereas the pre-existing 3-oxo group in the target compound simplifies downstream functionalization .

Biological Activity

Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate (CAS No. 2193059-07-1) is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol
  • Structure : The compound features a tert-butyl group linked to a cyclobutyl structure, which contributes to its unique reactivity and biological properties.

This compound interacts with specific molecular targets within biological systems. Its mechanism involves:

  • Enzyme Modulation : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting or activating their activity. This modulation can lead to significant changes in cellular pathways and physiological responses.
  • Biochemical Pathways : The compound's ability to influence pathways such as apoptosis, inflammation, and metabolic processes makes it a candidate for therapeutic research.

In Vitro Studies

In vitro studies have shown that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary findings suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory cytokines, which could have implications for diseases characterized by inflammation .

In Vivo Studies

Research involving animal models has also been conducted to assess the biological activity of the compound:

  • Neuroprotective Effects : In models of neurodegenerative diseases, this compound demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting potential applications in Alzheimer's disease therapy .
  • Cytoprotective Mechanisms : The compound showed promise in protecting astrocytes from apoptosis induced by toxic agents, indicating a role in maintaining cellular viability under stress conditions .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant propertiesShowed significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Study 2Assess anti-inflammatory effectsReduced TNF-alpha and IL-6 production in macrophage cultures exposed to lipopolysaccharide (LPS).
Study 3Investigate neuroprotective effectsDemonstrated reduced cell death in astrocytes treated with amyloid-beta peptide when co-treated with the compound.

Applications in Research and Industry

This compound serves as a valuable scaffold in synthetic organic chemistry and drug development due to its unique structural features. Its applications include:

  • Drug Development : Investigated for potential use as a pharmacological agent targeting specific diseases.
  • Biochemical Assays : Employed as a probe in enzyme assays to study enzyme kinetics and mechanisms.

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